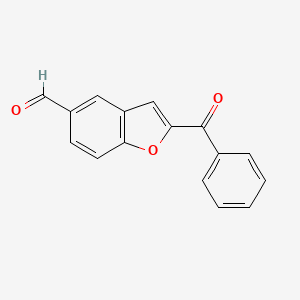

2-Benzoylbenzofuran-5-carbaldehyde

描述

Significance within Benzofuran (B130515) Chemistry Frameworks

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged scaffold in medicinal chemistry. medcraveonline.com Derivatives of benzofuran are found in a variety of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. medcraveonline.comnih.gov The significance of 2-Benzoylbenzofuran-5-carbaldehyde lies in its identity as a multifunctional derivative of this important heterocyclic system. The presence of both a ketone and an aldehyde functional group on the benzofuran framework provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships in the development of new therapeutic agents. nih.gov

The 2-aroylbenzofuran motif, in particular, is a key structural feature in compounds designed to target various biological pathways. For instance, derivatives of 2-arylbenzofurans have been investigated as potential agents for treating Alzheimer's disease by inhibiting cholinesterases and β-secretase 1 (BACE1). nih.gov The strategic placement of the benzoyl group at the 2-position and the carbaldehyde at the 5-position of the benzofuran ring in this compound creates a unique electronic and steric environment, influencing the reactivity and biological profile of its downstream products.

Strategic Position as a Versatile Organic Synthesis Scaffold

The true value of this compound in chemical research is most evident in its role as a versatile organic synthesis scaffold. The differential reactivity of its two carbonyl functionalities—the ketone of the benzoyl group and the aldehyde of the carbaldehyde group—allows for selective chemical transformations, making it a powerful tool for constructing complex molecular architectures. libretexts.org Aldehydes are generally more reactive towards nucleophilic attack than ketones, a property that can be exploited to achieve regioselective reactions. libretexts.org

A notable example of its utility is in the synthesis of benzofuran-based chromenochalcones. nih.govnih.gov In a study by Korthikunta et al., 2-Benzoylbenzofuran-5-carbaldehydes were utilized as key precursors. nih.gov The synthesis involved a Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry, where the carbaldehyde group of this compound reacts with an appropriate acetophenone (B1666503) derivative. nih.gov

The general synthetic approach to 2-Benzoylbenzofuran-5-carbaldehydes involves the Duff formylation of p-hydroxybenzaldehyde to introduce a second aldehyde group, followed by a reaction with a substituted phenacyl halide to construct the 2-benzoylbenzofuran core. nih.gov This multi-step synthesis provides access to a range of substituted 2-benzoylbenzofuran-5-carbaldehydes, which can then be used to generate a library of chromenochalcone derivatives. nih.gov

The resulting chromenochalcones, which are hybrid molecules combining the structural features of benzofurans, chromenes, and chalcones, have been evaluated for their potential antihyperglycemic and antidyslipidemic activities. nih.govrsc.org For example, the compound (E)-3-(2-benzoylbenzofuran-5-yl)-1-(7-hydroxy-2,2-dimethyl-2H-chromen-8-yl)prop-2-en-1-one, derived from a this compound precursor, was identified as a particularly efficacious agent in these studies. nih.gov This highlights the strategic importance of this compound as a starting material for the development of novel compounds with potential therapeutic value. The reactivity of the aldehyde group allows for the introduction of the chalcone (B49325) moiety, which is crucial for the observed biological activity. nih.gov

The versatility of this scaffold is further underscored by the potential for additional chemical modifications. The ketonic carbonyl of the benzoyl group can undergo a variety of reactions, such as reduction, Grignard reactions, or Wittig reactions, to introduce further molecular diversity. libretexts.orgmasterorganicchemistry.com This dual reactivity makes this compound a highly valuable and strategic intermediate in the synthesis of complex, polyfunctional molecules for various research applications.

Structure

3D Structure

属性

IUPAC Name |

2-benzoyl-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-10-11-6-7-14-13(8-11)9-15(19-14)16(18)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAPHTYIBWGUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzoylbenzofuran 5 Carbaldehyde and Its Derivatives

Classical Synthetic Approaches

Classical methods for synthesizing 2-Benzoylbenzofuran-5-carbaldehyde and its derivatives rely on fundamental organic reactions that have been refined over time. These include cyclization to form the benzofuran (B130515) core, condensation to introduce the aldehyde, and acylation to attach the benzoyl group.

Cyclization Reactions for Benzofuran Core Construction

The formation of the benzofuran ring is a critical step. A common strategy involves the reaction of a salicylaldehyde (B1680747) derivative with a suitable partner that provides the remaining two carbons of the furan (B31954) ring. For instance, reacting salicylaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate can yield a 2-acetylbenzofuran (B162037) intermediate. researchgate.net This sets the stage for further functionalization. Another approach involves the reaction of o-hydroxyaldehydes with amines and alkynes in the presence of a copper iodide catalyst, which can lead to the formation of the benzofuran skeleton in a one-pot synthesis. nih.gov

A variety of starting materials and reagents can be employed for the construction of the benzofuran core, as detailed in the table below.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product | Reference |

| Salicylaldehyde | Chloroacetone | Potassium Carbonate | 2-Acetylbenzofuran | researchgate.net |

| o-Hydroxyaldehydes | Amines, Alkynes | Copper Iodide | Substituted Benzofurans | nih.gov |

Condensation Reactions for Carbaldehyde Moiety Introduction

The introduction of the carbaldehyde group at the C5 position of the benzofuran ring is typically achieved through formylation reactions. The Vilsmeier-Haack reaction is a powerful and widely used method for this purpose. chemistrysteps.comcambridge.orgorganic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. chemistrysteps.comcambridge.orgorganic-chemistry.orgijpcbs.com The electrophilic chloriminium salt, also known as the Vilsmeier reagent, attacks the benzofuran ring, leading to the formation of an iminium salt intermediate, which is then hydrolyzed to yield the desired aldehyde. chemistrysteps.comcambridge.orgorganic-chemistry.orgijpcbs.com For benzofurans, formylation typically occurs at the 2-position, but with appropriate substitution, the 5-position can be targeted. cambridge.org

Another approach involves the Duff formylation reaction of a precursor like p-hydroxybenzaldehyde to introduce a second aldehyde group, which can then be used in subsequent steps to build the benzofuran ring. nih.gov

Friedel-Crafts Acylation Strategies for Benzoyl Group Integration

The benzoyl group is commonly introduced onto the benzofuran scaffold via a Friedel-Crafts acylation reaction. nih.govresearchgate.netnih.govacs.orgacs.org This electrophilic aromatic substitution involves reacting the benzofuran with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). nih.gov The reaction typically directs the benzoyl group to the C2 position of the benzofuran ring. The efficiency and regioselectivity of the acylation can be influenced by the substituents already present on the benzofuran ring and the choice of catalyst and reaction conditions. nih.gov

Intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones is another effective strategy for constructing multisubstituted benzofurans. nih.gov This involves the cyclodehydration of the ketone precursor, often promoted by acids like p-toluenesulfonic acid (pTSA) or Lewis acids like bismuth(III) triflate (Bi(OTf)₃). nih.gov

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs) offer an efficient pathway to assemble complex molecules like substituted benzofurans in a single step from three or more starting materials. rsc.orgmathnet.ru This approach is highly valued for its atom economy and operational simplicity. For example, a three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid can produce benzofuran-3-ylacetic acids. mathnet.ru Another example is a one-pot, five-component reaction involving a Ugi-azide MCR coupled with an intramolecular cyclization catalyzed by palladium and copper, leading to highly substituted benzofurans. rsc.org These methods allow for the rapid generation of diverse benzofuran derivatives.

Modern and Catalytic Synthetic Routes

Contemporary synthetic strategies increasingly rely on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Coupling Reactions in Benzofuran Synthesis

Palladium catalysis has become a cornerstone in modern organic synthesis, and its application in benzofuran synthesis is extensive. mdpi.comnih.govnih.govthieme-connect.comacs.orgorganic-chemistry.orgrsc.org Palladium-catalyzed reactions enable the formation of key carbon-carbon and carbon-heteroatom bonds required for the construction and functionalization of the benzofuran ring system.

A prominent example is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govthieme-connect.comacs.orgnih.govacs.org This reaction is instrumental in synthesizing 2,3-disubstituted benzofurans from 2-iodophenols and terminal acetylenes. nih.govnih.gov The initial Sonogashira coupling is often followed by an in-situ cyclization to form the benzofuran ring. nih.govnih.gov Microwave irradiation can be employed to accelerate these reactions and improve yields. nih.gov

Another powerful palladium-catalyzed method is the direct C-H arylation of benzofurans. mdpi.comnih.gov This approach allows for the introduction of an aryl group, such as a benzoyl precursor, directly onto the benzofuran core without the need for pre-functionalization with a halide. For instance, the reaction of benzofurans with triarylantimony difluorides in the presence of a palladium catalyst can produce 2-arylbenzofurans in good yields. mdpi.comnih.gov

Domino reactions, which involve a cascade of transformations in a single pot, are also facilitated by palladium catalysis. nih.govacs.org These can include sequences like ring-cleavage, deprotection, and cyclization to form functionalized benzofurans from readily available starting materials. acs.org

The table below summarizes some modern catalytic approaches to benzofuran synthesis.

| Reaction Type | Catalyst | Starting Materials | Product | Reference |

| Sonogashira Coupling/Cyclization | Pd/Cu | 2-Iodophenols, Terminal Acetylenes, Aryl Iodides | 2,3-Disubstituted Benzofurans | nih.gov |

| C-H Arylation | Pd(OAc)₂/CuCl₂ | Benzofurans, Triarylantimony Difluorides | 2-Arylbenzofurans | mdpi.comnih.gov |

| Domino Reaction | Pd(PPh₃)₄ | 2-Alkylidenetetrahydrofurans, (2-Methoxyphenyl)boronic acid | Functionalized Benzofurans | acs.org |

| Cycloisomerization | PdX₂ | 2-(1-Hydroxyprop-2-ynyl)phenols | 2-Methylene-2,3-dihydrobenzofuran-3-ols | nih.gov |

| Tandem Reaction | Pd(OAc)₂ | 2-Hydroxyarylacetonitriles, Sodium Sulfinates | 2-Arylbenzofurans | nih.gov |

Copper-Mediated Syntheses of Benzofuran Derivatives

Copper-based catalysis has emerged as a powerful and cost-effective tool in the synthesis of benzofuran derivatives. nih.gov These methods often offer high yields and good functional group tolerance, making them attractive for the construction of complex molecules.

One notable copper-mediated approach involves the oxidative annulation of phenols and unactivated internal alkynes. rsc.org This strategy has been successfully employed with a variety of phenols and internal diarylalkynes. researchgate.net Mechanistic studies suggest a novel pathway involving a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.orgresearchgate.net The reaction conditions can be optimized by testing different copper sources and bases. acs.org For instance, using copper(I) iodide (CuI) in combination with a suitable base in water has proven effective for the intramolecular O-arylation to form the benzofuran ring. acs.org

Another versatile copper-catalyzed method is the one-pot synthesis from readily available starting materials like salicylaldehydes, amines, and calcium carbide (which generates alkynes in situ). nih.gov This approach, utilizing copper bromide as the catalyst, provides a direct route to amino-substituted benzofuran skeletons in high yields. nih.gov The proposed mechanism proceeds through the formation of an iminium ion, followed by the attack of a copper acetylide intermediate, subsequent intramolecular cyclization, and isomerization. nih.gov

The combination of palladium and copper catalysis, as seen in the Sonogashira coupling reaction, is another effective strategy. nih.gov This reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization, yields a range of benzofuran derivatives. nih.gov

| Catalyst System | Starting Materials | Key Features |

| Copper(I) Iodide / Base | Phenols, Unactivated Internal Alkynes | Oxidative annulation, Good functional group tolerance rsc.orgresearchgate.netacs.org |

| Copper Bromide | Salicylaldehydes, Amines, Calcium Carbide | One-pot synthesis, High yields for amino-substituted derivatives nih.gov |

| (PPh3)PdCl2 / Copper Iodide | Terminal Alkynes, Iodophenols | Sonogashira coupling followed by cyclization nih.gov |

Green Chemistry Methodologies (e.g., Microwave-Assisted, Ultrasound-Promoted)

In recent years, the principles of green chemistry have become a guiding force in synthetic organic chemistry, emphasizing the use of environmentally benign solvents, energy-efficient processes, and the reduction of hazardous waste. nih.govmdpi.com Microwave-assisted and ultrasound-promoted reactions have gained significant traction as they often lead to dramatically reduced reaction times, improved yields, and simplified workup procedures. nih.govresearchgate.netyoutube.com

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of benzofurans. researchgate.netnih.gov The Rap-Stoermer reaction, for instance, which involves the reaction of salicylaldehydes with phenacyl halides, can be performed cleanly and efficiently under base-mediated, solvent-free microwave irradiation to afford functionalized benzofurans in excellent yields. researchgate.net The key advantages of MAOS include rapid heating, which can accelerate reaction rates, and the ability to conduct reactions at temperatures above the boiling point of the solvent in sealed vessels. mdpi.comyoutube.com

Ultrasound has also been utilized to promote the synthesis of benzofuran derivatives. The application of ultrasonic irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.com For example, a two-step ultrasonic-assisted process has been developed for the synthesis of substituted imidazo[1,2-a]pyridines, a related heterocyclic system, highlighting the potential of this technique. mdpi.com The combination of microwave and ultrasound has also been explored as an efficient and ecologically valuable route for certain reactions. researchgate.net

| Green Chemistry Technique | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Rapid reaction times, Improved yields, Solvent-free conditions possible nih.govresearchgate.netyoutube.com | Rap-Stoermer reaction of salicylaldehydes and phenacyl halides researchgate.net |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates, Mild reaction conditions mdpi.com | Synthesis of substituted imidazo[1,2-a]pyridines mdpi.com |

Application of Heterogeneous Catalysis in Synthesis

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which leads to more cost-effective and environmentally friendly processes. nih.gov For the synthesis of benzofurans, heterogeneous catalysts have been developed to facilitate key bond-forming reactions.

One example is the use of palladium nanoparticles supported on a solid matrix. These catalysts have been employed for the intramolecular addition of phenols to alkynes in a continuous flow reaction system. nih.gov This approach allows for efficient production and easy separation of the product from the catalyst. Similarly, palladium nanoparticles have been utilized in one-pot syntheses of benzofurans via Sonogashira cross-coupling reactions under ambient conditions, with the catalyst being recyclable without significant loss of activity. organic-chemistry.org

Zeolites, which are microporous aluminosilicate (B74896) minerals, have also been used as heterogeneous catalysts in the cyclization of o-alkynylphenols to afford 2-substituted benzofurans. nih.gov The acidic sites within the zeolite framework can effectively catalyze the desired transformation.

| Heterogeneous Catalyst | Reaction Type | Advantages |

| Supported Palladium Nanoparticles | Intramolecular hydroalkoxylation, Sonogashira coupling nih.govorganic-chemistry.org | Recyclable, Suitable for continuous flow systems nih.govorganic-chemistry.org |

| Zeolites | Cyclization of o-alkynylphenols nih.gov | Solid acid catalyst, Easy separation nih.gov |

Retrosynthetic Analysis and Pathway Optimization

The design of a synthetic route for a complex molecule like this compound is a challenging task that has traditionally relied heavily on the intuition and experience of chemists. However, the advent of computational tools has revolutionized this process.

Data-Driven Retrosynthetic Planning for Complex Targets

This approach can be particularly powerful for complex targets where multiple synthetic routes are possible. By analyzing millions of reactions, these programs can identify established and novel synthetic routes that a human chemist might overlook. nih.gov The output is typically a tree of possible synthetic steps, allowing the chemist to evaluate and select the most promising route based on factors like yield, cost of starting materials, and reaction conditions. nih.gov

AI and Machine Learning Applications in Synthesis Prediction

| Computational Approach | Key Function | Impact on Synthesis |

| Data-Driven Retrosynthesis | Proposes synthetic pathways based on known reactions. nih.govgatech.edu | Identifies multiple potential routes for evaluation. nih.gov |

| AI and Machine Learning | Predicts reaction outcomes and success rates. digitellinc.comnih.govpreprints.org | Optimizes route selection and reduces experimental trial-and-error. researchgate.net |

Reactivity and Chemical Transformations of 2 Benzoylbenzofuran 5 Carbaldehyde

Reactions of the Carbaldehyde Moiety (C5-Position)

The aldehyde functional group at the C5-position is a primary site for various chemical reactions, including oxidation, condensation, and nucleophilic addition.

Oxidation Reactions to Carboxylic Acid Derivatives

The carbaldehyde group of 2-Benzoylbenzofuran-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-Benzoylbenzofuran-5-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. libretexts.org Common reagents for the oxidation of aldehydes to carboxylic acids include potassium dichromate(VI) with sulfuric acid, or chromium trioxide in an acidic solution (Jones reagent). libretexts.orglibretexts.org Milder and more selective oxidizing agents like Oxone can also be employed for this purpose. organic-chemistry.org The general reaction involves the conversion of the aldehyde into a gem-diol intermediate through the addition of water, which is then further oxidized to the carboxylic acid. libretexts.org The synthesis of related benzofuran-5-carboxylic acid derivatives has been documented, indicating the feasibility of this oxidation on the benzofuran (B130515) scaffold. google.com

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent/System | Description |

|---|---|

| Potassium dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | A strong oxidizing agent, the reaction progress is often indicated by a color change from orange to green. libretexts.org |

| Jones Reagent (CrO₃ / H₂SO₄ / acetone) | A common and efficient reagent for oxidizing aldehydes to carboxylic acids, typically providing good yields at room temperature. libretexts.org |

| Oxone (Potassium peroxymonosulfate) | A milder alternative to metal-based oxidants, offering a simple protocol for the oxidation. organic-chemistry.org |

Condensation Reactions (e.g., Schiff Base Formation, Chalcone (B49325) Synthesis)

The carbonyl group of the C5-carbaldehyde readily undergoes condensation reactions with various nucleophiles.

Schiff Base Formation: this compound can react with primary amines to form imines, commonly known as Schiff bases. This reaction typically proceeds under acid catalysis and involves the nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate. youtube.com Subsequent dehydration of the hemiaminal yields the stable Schiff base. youtube.comyoutube.com The formation of Schiff bases from benzofuran derivatives is a known synthetic route, often utilized in the synthesis of ligands for metal complexes and compounds with potential biological activity. researchgate.netresearchgate.net

Chalcone Synthesis: Chalcones, which are 1,3-diaryl-2-propen-1-ones, can be synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone in the presence of a base, typically an alkali hydroxide. jetir.orgijarsct.co.in In this context, this compound can serve as the aldehyde component, reacting with an appropriate acetophenone (B1666503) or other ketone to yield a benzofuran-containing chalcone. nih.gov Chalcones are recognized as important precursors for the synthesis of flavonoids and other heterocyclic compounds. ijarsct.co.in

Table 2: Examples of Condensation Reactions

| Reaction Type | Reactant | Product Type | General Conditions |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Schiff Base (Imine) | Acid or base catalysis, often in an alcohol solvent. youtube.comresearchgate.net |

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The electrophilic carbon of the aldehyde group is susceptible to attack by a variety of nucleophiles. masterorganicchemistry.com This nucleophilic addition reaction results in the transformation of the carbonyl carbon from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized state. libretexts.org

The reaction begins with the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated in a subsequent step to yield an alcohol. libretexts.org The nature of the nucleophile determines the final product. For instance, reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) introduces a new alkyl or aryl group and results in the formation of a secondary alcohol. The addition of a cyanide ion (from a source like HCN or NaCN) leads to the formation of a cyanohydrin. This reactivity is a cornerstone of carbonyl chemistry, allowing for the construction of more complex molecular architectures. masterorganicchemistry.comlibretexts.org

Reactions of the Benzoyl Group (C2-Position)

The benzoyl group at the C2-position also offers a site for chemical modification, primarily on its phenyl ring.

Reactivity of the Benzofuran Heterocyclic Core

The benzofuran ring system itself possesses inherent reactivity. It is generally susceptible to electrophilic substitution reactions. chemicalbook.com Theoretical calculations and experimental evidence show that in unsubstituted benzofuran, electrophilic attack occurs preferentially at the C2 position, followed by the C3 position. chemicalbook.comstackexchange.comechemi.com Given that the C2 position in this compound is already occupied, any further electrophilic substitution on the furan (B31954) part of the ring would be directed to the C3 position.

The benzofuran scaffold can also participate in other types of reactions, such as cycloaddition and metal-catalyzed coupling reactions, which are used to synthesize more complex, fused heterocyclic systems or to introduce further substituents. nih.govnumberanalytics.com The specific conditions for these reactions would need to be carefully selected to avoid unwanted side reactions with the existing aldehyde and ketone functionalities.

Functionalization and Derivatization Strategies

The dual carbonyl functionalities of this compound offer distinct opportunities for selective chemical modification, allowing for the synthesis of a diverse array of derivatives. Key strategies focus on reactions of the aldehyde and ketone groups, such as condensations, olefinations, reductions, and oxidations.

Knoevenagel and Wittig Reactions:

The aldehyde group at the 5-position is a prime site for carbon-carbon bond formation. The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene (B1212753) compound, can be readily applied. researchgate.netyoutube.com For instance, reaction with compounds like malononitrile (B47326) or barbituric acid in the presence of a basic catalyst would yield the corresponding arylidene derivatives. youtube.comresearchgate.net The general mechanism involves the deprotonation of the active methylene compound by a base, followed by nucleophilic attack on the aldehyde's carbonyl carbon. researchgate.net

The Wittig reaction provides a powerful method for converting both the aldehyde and the ketone into alkenes. nih.govrsc.org This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent. nih.gov Due to the generally higher reactivity of aldehydes compared to ketones, selective olefination at the 5-position is feasible under controlled conditions. The choice of ylide (stabilized or non-stabilized) can influence the stereochemistry of the resulting alkene. rsc.org An intramolecular Wittig reaction approach has also been successfully used in the synthesis of related 2-aryl-benzofuran-5-carbaldehydes, highlighting the utility of this reaction in building the core structure itself.

Table 1: Representative Condensation and Olefination Reactions

| Reaction Type | Carbonyl Group | Reagent | Typical Conditions | Product Type |

| Knoevenagel | 5-Carbaldehyde | Malononitrile, Creatinine, or Barbituric Acid | Basic catalyst (e.g., piperidine), solvent (e.g., ethanol, acetic acid) youtube.com | Arylidene derivative |

| Wittig | 5-Carbaldehyde or 2-Benzoyl | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Anhydrous solvent (e.g., THF) rsc.orgnih.gov | Alkene |

Reduction and Oxidation of the Aldehyde:

The 5-carbaldehyde group can be selectively reduced to a primary alcohol, yielding 2-benzoyl-5-(hydroxymethyl)benzofuran. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or, for more robust reductions, lithium aluminum hydride (LiAlH₄). researchgate.net Conversely, the aldehyde can be oxidized to a carboxylic acid, affording 2-benzoylbenzofuran-5-carboxylic acid, using standard oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent. These transformations provide access to further derivatization through esterification or amidation. A related transformation on a naphthofuran system involves the reduction of a carbaldehyde to an alcohol, which is then oxidized back to the aldehyde using 2-iodoxybenzoic acid (IBX), demonstrating the synthetic flexibility of this functional group. researchgate.net

Annulation and Ring-Forming Reactions Involving the Benzofuran Scaffold

The benzofuran core of this compound can participate in annulation reactions, where a new ring is fused onto the existing scaffold. The reactivity of the benzofuran C2-C3 double bond is key to these transformations.

[4+2] Cycloaddition (Diels-Alder Reaction):

The electron-withdrawing nature of the 2-benzoyl group deactivates the benzofuran ring towards electrophilic substitution but activates the C2-C3 double bond as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). rsc.org This dearomatizing cycloaddition allows for the construction of complex tricyclic systems. The reaction involves the benzofuran acting as the "2π" component reacting with a "4π" diene.

The outcome of these reactions is highly dependent on the diene and the reaction conditions. rsc.org

With simple all-carbon dienes , the reaction can be promoted by thermal activation or, more effectively, by a combination of high pressure and Lewis acid catalysis (e.g., zinc chloride) to yield the expected Diels-Alder adducts. rsc.org

With functionalized dienes , such as Danishefsky's diene, a competition can arise between the C2-C3 double bond and the benzoyl carbonyl group acting as the dienophile (a hetero-Diels-Alder reaction). The C2-C3 double bond is generally the more reactive site. rsc.org

These cycloadditions lead to the formation of hydrobenzofuro[3,2-b]chromans or related polycyclic structures, often with the creation of a quaternary carbon center at the ring junction. rsc.org

Table 2: Diels-Alder Reactivity of the Benzofuran Scaffold

| Diene Type | Activation Method | Product Characteristics | Ref. |

| All-carbon dienes (e.g., cyclohexadiene) | Thermal / High Pressure + Lewis Acid | Tricyclic carbocyclic adducts | rsc.org |

| Oxygenated dienes (e.g., Danishefsky's diene) | High Pressure / Lewis Acid | Potential for competing Hetero-Diels-Alder reaction at the 2-benzoyl carbonyl | rsc.org |

| ortho-Alkynylnaphthols | Catalytic | Functionalized hydrobenzofuro[3,2-b]chromans |

Elucidation of Reaction Mechanisms and Kinetic Studies

While specific kinetic studies on this compound are not widely available, the mechanisms of its principal reactions are well-established from studies on analogous systems.

Mechanism of the Wittig Reaction: The mechanism of the Wittig reaction has been a subject of considerable study. For reactions under lithium-free conditions, the prevailing mechanism is a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate known as an oxaphosphetane. rsc.orgnih.gov This intermediate then rapidly collapses in a reverse-[2+2] cycloaddition to yield the alkene and triphenylphosphine (B44618) oxide. An alternative stepwise pathway involving a dipolar betaine (B1666868) intermediate has also been proposed, though direct observation of the betaine has proven difficult. nih.gov

Mechanism of the Knoevenagel Condensation: The Knoevenagel condensation is generally understood to proceed via a three-step mechanism. First, a base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate). Second, this carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Third, the resulting alkoxide intermediate is protonated, and subsequent dehydration (elimination of a water molecule) yields the final C=C double-bonded product. researchgate.net Lewis acid catalysts can also promote the reaction by activating the carbonyl group toward nucleophilic attack. researchgate.net

Mechanism of the Diels-Alder Reaction: DFT (Density Functional Theory) computations on the [4+2] cycloaddition involving electron-poor benzofurans suggest that the reaction proceeds through a concerted but asynchronous transition state. rsc.org This means that while the two new sigma bonds are formed in a single step, their formation does not progress at the same rate. In cases where Lewis acid catalysis is used, particularly with heterodienophiles like the carbonyl group, a stepwise mechanism may become competitive or even favored. rsc.org

Advanced Spectroscopic and Structural Elucidation Studies

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Benzoylbenzofuran-5-carbaldehyde, both ¹H and ¹³C NMR would provide critical data.

In a typical ¹H NMR spectrum, the aldehydic proton (-CHO) would appear as a distinct singlet in the downfield region, generally between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the benzofuran (B130515) and benzoyl moieties would exhibit complex splitting patterns in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) would allow for the assignment of each proton to its exact position on the rings. For instance, the proton on the furan (B31954) ring would likely appear as a singlet, while the protons on the benzene (B151609) rings would show characteristic ortho, meta, and para couplings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehydic H | 9.8 - 10.2 |

| Aromatic H's (benzoyl) | 7.4 - 8.0 |

| Aromatic H's (benzofuran) | 7.6 - 8.2 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde C=O | 190 - 195 |

| Ketone C=O | 185 - 195 |

High-Resolution Mass Spectrometry for Reaction Monitoring and Structural Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₆H₁₀O₃), the calculated exact mass would be a key parameter for its identification. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the chemical formula.

The mass spectrum would show a prominent molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For instance, cleavage adjacent to the carbonyl groups could lead to the formation of characteristic fragment ions, such as a benzoyl cation or ions resulting from the loss of the formyl group. This fragmentation data helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Advanced Vibrational Spectroscopy (IR, Raman) for Detailed Structural Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The aldehydic C=O stretch would typically appear in the range of 1710-1680 cm⁻¹, while the ketonic C=O stretch of the benzoyl group would be observed around 1680-1660 cm⁻¹. The C-H stretching vibration of the aldehyde group may also be visible as a pair of weak bands around 2850 and 2750 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region, and the C-O-C stretching of the furan ring would be found in the 1250-1050 cm⁻¹ range.

Raman spectroscopy would provide complementary information. While the carbonyl stretches are also visible in the Raman spectrum, aromatic ring vibrations often give rise to strong and sharp signals, aiding in the characterization of the substituted benzene rings.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aldehyde C=O Stretch | 1710 - 1680 |

| Ketone C=O Stretch | 1680 - 1660 |

| Aldehyde C-H Stretch | ~2850 and ~2750 |

| Aromatic C=C Stretch | 1600 - 1450 |

X-ray Crystallography for Solid-State Structural Determination

For a definitive three-dimensional structural elucidation in the solid state, single-crystal X-ray crystallography is the gold standard. This technique requires the growth of a suitable single crystal of this compound. Once a crystal is obtained and diffracted using X-rays, the resulting diffraction pattern can be analyzed to determine the precise arrangement of atoms in the crystal lattice.

The data from X-ray crystallography would provide highly accurate bond lengths, bond angles, and torsion angles for the entire molecule. It would also reveal the planarity of the benzofuran ring system and the conformation of the benzoyl group relative to the benzofuran core. Furthermore, the analysis of the crystal packing would show any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state architecture of the compound. This level of detail is crucial for understanding the physical properties of the material and its potential interactions with other molecules.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-Benzoylbenzofuran-5-carbaldehyde, DFT calculations can elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (HOMO-LUMO, Charge Density, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its chemical behavior. Key aspects of the electronic structure of this compound can be analyzed using DFT.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity. nih.gov For this compound, the benzofuran (B130515) ring system, the benzoyl group, and the carbaldehyde group all influence the energies and distributions of these frontier orbitals.

Charge density analysis reveals the distribution of electrons within the molecule. This allows for the identification of electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions and reaction mechanisms.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the electrostatic potential on the surface of the molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged or polar species. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and furan (B31954) moieties, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates a good electron donor. |

| LUMO Energy | Relatively low | Indicates a good electron acceptor. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| Charge Density | High on oxygen atoms | Highlights nucleophilic centers. |

| MEP | Negative potential on carbonyl and furan oxygens | Predicts sites for electrophilic attack. |

Reactivity Prediction and Fukui Function Analysis

DFT-based reactivity descriptors offer a quantitative measure of a molecule's reactivity. The Fukui function is a key descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. semanticscholar.org This allows for the identification of the most electrophilic and nucleophilic sites within the molecule. nih.govsemanticscholar.org For this compound, Fukui function analysis would likely pinpoint the carbonyl carbons as primary electrophilic sites and the oxygen atoms and certain positions on the aromatic rings as primary nucleophilic sites. semanticscholar.org

Spectroscopic Property Simulation and Validation

DFT calculations can simulate various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. researchgate.net By comparing these simulated spectra with experimental data, the accuracy of the computational model can be validated. researchgate.net For this compound, simulating its vibrational spectra (IR and Raman) would help in assigning the characteristic vibrational modes of its functional groups, such as the C=O stretching of the benzoyl and carbaldehyde groups, and the vibrations of the benzofuran core. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate the UV-Visible spectrum, providing insights into the electronic transitions responsible for its absorption of light. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying the properties of a single, static molecule, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net For a molecule with multiple rotatable bonds like this compound (e.g., the bond connecting the benzoyl group to the benzofuran core), MD simulations can explore its conformational landscape. nih.gov This involves identifying the most stable conformers and the energy barriers between them. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. This is crucial for understanding its behavior in different environments.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods, including DFT, can be used to model the entire course of a chemical reaction involving this compound. nih.govbohrium.com This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. nih.govbohrium.com By calculating the energies of these species, the reaction mechanism can be elucidated, and the activation energy, which determines the reaction rate, can be predicted. nih.gov For instance, the mechanism of nucleophilic addition to the carbaldehyde group or electrophilic substitution on the benzofuran ring could be modeled in detail.

Machine Learning and AI Approaches in Computational Chemistry for Property Prediction and Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry is a rapidly growing field. nih.gov For a compound like this compound, ML models can be trained on large datasets of known molecules to predict a wide range of properties, such as solubility, toxicity, and even reaction outcomes, much faster than traditional quantum chemical calculations. nih.gov These models can also be used in synthesis design , suggesting potential reaction pathways and optimizing reaction conditions to improve yields. nih.gov While a specific ML model for this compound may not exist, general models trained on diverse chemical datasets could provide valuable predictions. nih.gov

Potential Applications in Advanced Chemical Sciences

Role as a Key Building Block in Complex Molecular Architectures

The utility of 2-Benzoylbenzofuran-5-carbaldehyde as a molecular building block is rooted in the versatile reactivity of its constituent functional groups and the inherent stability of the benzofuran (B130515) core. bldpharm.com Benzofuran rings are prevalent scaffolds in a multitude of natural products and biologically active compounds, and research into their synthesis and elaboration has increased significantly. rsc.orgnih.gov The presence of both an aldehyde and a ketone in this compound allows for selective and sequential reactions, enabling the construction of intricate molecular designs.

Detailed research has demonstrated the value of similar benzofuran-based aldehydes in creating complex derivatives. For instance, novel benzaldehyde (B42025) analogues containing a 2-benzoylbenzofuran core have been synthesized and investigated for their potential applications. nih.gov These syntheses showcase how the aldehyde group can be readily transformed or used as an anchor point to introduce other complex moieties, such as triazole rings, via multi-step reaction sequences. nih.gov The ability to build upon this scaffold has paved the way for creating diverse libraries of highly substituted benzofurans. tus.ac.jpeurekalert.org This modular approach, starting from easily accessible materials to produce complex final products, is a cornerstone of modern synthetic chemistry. tus.ac.jpeurekalert.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 120973-72-0 |

| Molecular Formula | C₁₆H₁₀O₃ |

| Molecular Weight | 250.25 g/mol |

| Appearance | Solid (Typical) |

| Purity | ≥98% (Typical) |

| SMILES Code | O=CC1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)C=O)C(=O)C4=CC=CC=C4 |

| InChI Key | CLAPHTYIBWGUCN-UHFFFAOYSA-N |

Data sourced from CymitQuimica. cymitquimica.com

Contributions to Catalyst Development Research

The development of efficient and selective catalysts is a critical area of chemical research. The structural features of this compound make it and its derivatives interesting candidates for incorporation into catalyst structures, particularly as ligands for metal-catalyzed reactions.

Ligands play a pivotal role in homogeneous catalysis, modulating the reactivity, selectivity, and stability of the central metal atom. The oxygen atoms within the furan (B31954) ring and the carbonyl groups of this compound can act as potential coordination sites for metal ions. The synthesis of ligands from benzofuran precursors is an established strategy in catalyst design. nih.govnih.gov

While direct utilization of this compound as a ligand is not extensively documented, its functional groups offer clear pathways for its conversion into multidentate ligands. For example, the aldehyde group can be readily converted into an imine (via condensation with a primary amine) or an alcohol (via reduction), introducing new nitrogen or oxygen donor atoms. These new donor sites, in conjunction with the existing carbonyl oxygen, could chelate to a metal center, creating a stable complex. Such ligands are crucial for a variety of metal-catalyzed processes, including cross-coupling reactions, hydrogenations, and oxidations. nih.govresearchgate.net The development of catalysts based on first-row transition metals like nickel and copper is of particular interest, and benzofuran derivatives have been successfully employed in these systems. nih.govthieme.de

Precursor Research in Advanced Materials Science

The field of materials science continuously seeks novel organic molecules that can serve as precursors to materials with unique electronic, optical, or structural properties. The conjugated π-system and reactive functional groups of this compound make it a promising candidate for research in organic electronics and polymer science.

Benzofuran derivatives are known to be useful components in the construction of materials for organic electronic devices. nih.gov Specifically, derivatives containing thiophene (B33073) rings fused or linked to a benzofuran core have been utilized in organic field-effect transistors (OFETs) and organic photovoltaics. nih.gov The extended aromatic system of this compound contributes to its potential as a building block for organic semiconductors.

The potential applications for new, highly functionalized benzofurans extend beyond pharmaceuticals into the realm of organic-electronic and fluorescent materials. tus.ac.jpeurekalert.org The benzoyl and formyl groups can be used to tune the electronic properties (e.g., the HOMO/LUMO energy levels) of the molecule and to control intermolecular packing in the solid state, which are critical factors for efficient charge transport. Further chemical modification could lead to the synthesis of novel dyes, pigments, or fluorescent probes. eurekalert.org

The presence of two distinct carbonyl functional groups (an aldehyde and a ketone) on the this compound scaffold opens up possibilities for its use as a monomer in the synthesis of novel polymers. Aldehydes and ketones are known to participate in various polymerization reactions, most notably condensation polymerizations with nucleophiles like amines or activated methylene (B1212753) compounds.

For example, this compound could potentially undergo polymerization through reactions like the Wittig reaction or Knoevenagel condensation, leading to polymers with conjugated backbones containing the benzofuran moiety. Such polymers could exhibit interesting photophysical properties or thermal stability. The rigid, planar structure of the benzofuran unit could impart stiffness and a high glass transition temperature to the resulting polymer chains.

Methodological Advancements in Modern Organic Chemistry

The synthesis of complex molecules like this compound often drives the discovery and optimization of new synthetic reactions and strategies. The creation of highly substituted benzofurans has been a significant target for organic chemists, leading to the development of innovative catalytic methods. rsc.orgnih.gov

Recent breakthroughs include novel methods for synthesizing highly functionalized benzofurans through substituent migration reactions, allowing for the creation of complex substitution patterns that were previously difficult to access. tus.ac.jpeurekalert.org Furthermore, the synthesis of the benzofuran core itself has been the subject of extensive research, with numerous methods developed utilizing transition metal catalysts, particularly palladium, copper, rhodium, and gold. nih.gov These reactions often involve intramolecular cyclizations or cross-coupling reactions as key steps. The synthesis of benzoyl-substituted benzofurans, for instance, has been achieved via palladium-catalyzed cascade reactions. nih.gov The continuous effort to synthesize molecules like this compound efficiently and selectively contributes to the broader toolbox of modern organic chemistry. researchgate.net

Table 2: Selected Catalytic Systems for Benzofuran Synthesis

| Catalyst System | Reactants | Description | Reference |

|---|---|---|---|

| Palladium Acetate / bpy | Aryl boronic acid, 2-(2-formylphenoxy)acetonitriles | Palladium-catalyzed reaction to form benzoyl-substituted benzofurans. | nih.gov |

| Pd(PPh₃)₄ / LiOtBu | 2-(phenylethynyl)phenol, N-(2-iodophenyl)-N-methylmethacrylamides | Ligand-free palladium-catalyzed aryl furanylation via an intramolecular Heck reaction. | nih.gov |

| (PPh₃)PdCl₂ / CuI | Terminal alkynes, Iodophenols | Sonogashira coupling followed by intramolecular cyclization. | nih.gov |

| JohnPhosAuCl / AgNTf₂ | Alkynyl esters, Quinols | Gold-promoted catalysis for benzofuran nucleus formation. | nih.gov |

| Visible Light / NMP | Disulfides, Enynes | A visible-light-promoted synthetic route to afford benzofuran heterocycles. | nih.gov |

This table summarizes various catalytic strategies reported for the synthesis of the benzofuran scaffold, as reviewed by Khan et al. nih.gov

Development of Novel Synthetic Protocols

The synthesis of this compound has been a subject of research, leading to the development of multi-step protocols that offer access to this specific molecular architecture. These protocols are crucial for enabling the exploration of its chemical properties and potential applications in various fields of advanced chemical sciences. The developed synthetic routes are characterized by their strategic construction of the benzofuran core and the introduction of the requisite functional groups at positions 2 and 5.

One of the notable synthetic strategies involves a two-step sequence commencing with a substituted phenol. This approach highlights the importance of carefully chosen starting materials and reaction conditions to achieve the desired product with good efficiency. The protocol can be broadly divided into the formation of a key intermediate followed by its elaboration to the final target compound.

Step 1: Synthesis of the Dicarbaldehyde Intermediate

A key development in the synthesis of this compound is the preparation of a dicarbaldehyde intermediate, specifically 2,4-diformylphenol. This is achieved through the Duff formylation reaction of p-hydroxybenzaldehyde. nih.gov The Duff reaction is a well-established method for the formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent. nih.gov In this specific application, the reaction is carried out in the presence of trifluoroacetic acid (TFA), followed by acidic hydrolysis to yield the dicarbaldehyde. nih.gov

Step 2: Formation of the this compound

The subsequent step involves the reaction of the 2,4-diformylphenol intermediate with a substituted phenacyl halide. nih.gov This reaction proceeds via the formation of the benzofuran ring through a base-mediated cyclization. The use of potassium carbonate as the base and acetonitrile (B52724) as the solvent are typical conditions for this transformation. nih.gov This step is critical as it simultaneously constructs the benzofuran core and introduces the benzoyl group at the 2-position.

The following table provides a summary of a reported synthetic protocol for this compound.

Table 1: Synthetic Protocol for this compound

| Step | Starting Material(s) | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | p-Hydroxybenzaldehyde | Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA); then 3 N HCl | 2,4-Diformylphenol |

| 2 | 2,4-Diformylphenol, Phenacyl halide | Potassium carbonate (K₂CO₃), Acetonitrile (MeCN) | This compound |

This synthetic approach represents a significant advancement in the ability to construct the this compound molecule with a degree of control over the substitution pattern. The development of such protocols is fundamental to the progression of chemical synthesis, providing researchers with the tools needed to access novel compounds for further investigation. The availability of a reliable synthetic route is the first and most critical step in exploring the full potential of a chemical entity in various scientific domains.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzoylbenzofuran-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer :

- Route 1 : Utilize Suzuki-Miyaura coupling to introduce the benzoyl group to a pre-functionalized benzofuran scaffold. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O) at 80–100°C .

- Route 2 : Employ Friedel-Crafts acylation on 5-formylbenzofuran derivatives using benzoyl chloride and Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC and adjust stoichiometry to minimize side products .

- Optimization : Use design-of-experiments (DoE) to test variables like temperature, solvent polarity, and catalyst-to-substrate ratios. Characterize intermediates via NMR and HPLC to confirm purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Assign signals using ¹H, ¹³C, and 2D NMR (HSQC, HMBC) to resolve aromatic protons and confirm aldehyde/ketone positions. Compare with computed chemical shifts for validation .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and aldehyde C–H vibrations (~2800 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into drains due to potential environmental toxicity .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane). Refine data using SHELXL (space group, R-factors) to determine bond lengths/angles and confirm planarity of the benzofuran-benzoyl system .

- Validation : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify deviations caused by crystal packing .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices to predict electrophilic sites (e.g., aldehyde vs. ketone) .

- Solvent Effects : Apply COSMO-RS models to simulate reaction pathways in polar aprotic solvents (e.g., DMF) and optimize transition states .

Q. How can discrepancies in pharmacological activity data for benzofuran derivatives be systematically addressed?

- Methodological Answer :

- Meta-Analysis : Conduct a literature review using structured queries (e.g., "benzofuran AND pharmacokinetics" in PubMed/Scopus) to aggregate data on bioavailability, receptor binding, and metabolic pathways .

- In Vitro Validation : Standardize assays (e.g., CYP450 inhibition, hERG channel screening) across multiple cell lines to control for variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。